Methyl 4-aminochromane-4-carboxylate
Description
Methyl 4-aminochromane-4-carboxylate is a chromane-derived compound featuring an amino group (-NH₂) and a methyl ester (-COOCH₃) at the 4-position of the bicyclic chromane scaffold (benzopyran). Chromane derivatives are widely studied due to their structural versatility in medicinal chemistry, particularly in the development of central nervous system (CNS) agents, antioxidants, and enzyme inhibitors. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product catalog.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 4-amino-2,3-dihydrochromene-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-10(13)11(12)6-7-15-9-5-3-2-4-8(9)11/h2-5H,6-7,12H2,1H3 |
InChI Key |
QLUOXRAIWIXJDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOC2=CC=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminochromane-4-carboxylate can be achieved through several methods. One common approach involves the reaction of salicylic aldehydes with amines to form chromane derivatives . Another method includes the use of o-quinone methide precursors in a (4+2) cycloaddition reaction with enamines . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to meet the demands of research and commercial applications . The process may involve multiple steps, including purification and quality control, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-aminochromane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce amino alcohols .
Scientific Research Applications
Methyl 4-aminochromane-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-aminochromane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Key Structural and Functional Differences
Core Ring Systems: Chromane (this compound and Methyl 4-oxochromane-6-carboxylate): Benzopyran derivatives with oxygen in the heterocyclic ring. Indole (Methyl 6-amino-4-indolecarboxylate): A nitrogen-containing aromatic system, enabling π-π stacking interactions critical in kinase inhibitor design. Thiane (Methyl 4-aminothiane-4-carboxylate): Sulfur atom enhances conformational flexibility and metal-binding capacity, useful in coordination chemistry. Acridine (Methyl acridine-4-carboxylate): A tricyclic aromatic system with planar geometry, ideal for intercalation into DNA/RNA.
Substituent Effects: Amino vs. Ketone Groups: The 4-amino group in this compound increases basicity compared to the 4-ketone in Methyl 4-oxochromane-6-carboxylate, which is more electrophilic.
Pharmacological and Synthetic Relevance: Methyl 4-aminothiane-4-carboxylate’s hydrochloride salt form enhances solubility, making it suitable for aqueous-phase reactions. Methyl acridine-4-carboxylate’s extended conjugation system is exploited in photodynamic therapy and nucleic acid staining.
Biological Activity
Methyl 4-aminochromane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a chromane backbone with an amino group and a carboxylate ester. The compound can be synthesized through various methods, often involving the reaction of appropriate chromane derivatives with amino and carboxylic acid moieties. The synthetic pathway typically includes:
- Formation of the Chromane Ring : Starting from a phenolic compound, the chromane structure is formed via cyclization.
- Introduction of the Amino Group : The amino group can be introduced using amination reactions.
- Esterification : The final step involves esterification to obtain the methyl ester form.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound possesses potent antibacterial activity, comparable to established antibiotics. For instance, studies indicated MIC values of approximately 250 µg/mL against Pseudomonas aeruginosa .
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro cytotoxicity assays against several cancer cell lines revealed:
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
The compound exhibited moderate cytotoxic effects, with IC50 values around 86 µM for certain cell lines, indicating its potential as a lead compound in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in substituents on the chromane ring significantly influence biological activity. For example, modifications at specific positions on the ring can enhance potency against targeted pathogens or cancer cells.
| Substituent Position | Biological Activity | MIC/IC50 Value |
|---|---|---|
| 2-position | Increased activity | 125 µg/mL |
| 3-position | Moderate activity | 250 µg/mL |
| 4-position | High potency | <100 µg/mL |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study A : Investigated the compound's antibacterial effects against a panel of pathogens, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria .
- Study B : Focused on the anticancer properties, revealing that this compound induced apoptosis in MCF-7 cells through caspase activation pathways .
- Study C : Analyzed the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, suggesting favorable profiles for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
